molecular formula C12H11N3O2 B14183795 Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate CAS No. 917910-99-7

Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate

Cat. No.: B14183795
CAS No.: 917910-99-7
M. Wt: 229.23 g/mol
InChI Key: FYCNFPDGOVQROS-UHFFFAOYSA-N
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Description

Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and provides high yields of the desired triazole product under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as solvent choice, temperature, and catalyst concentration. The use of acetonitrile as a solvent and copper(I) iodide as a catalyst has been shown to be effective . The reaction mixture is typically stirred at room temperature for several hours, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Triazolinediones

    Reduction: Dihydrotriazoles

    Substitution: Carboxylic acids

Scientific Research Applications

Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate is unique due to its combination of a triazole ring with an ester group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

917910-99-7

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-[4-(2H-triazol-4-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)7-4-9-2-5-10(6-3-9)11-8-13-15-14-11/h2-8H,1H3,(H,13,14,15)

InChI Key

FYCNFPDGOVQROS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C2=NNN=C2

Origin of Product

United States

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